Obtusinin

Description

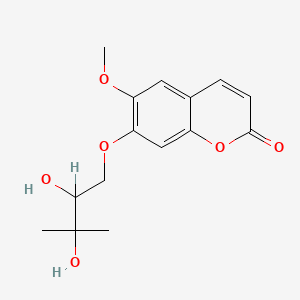

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H18O6 |

|---|---|

Molecular Weight |

294.3 g/mol |

IUPAC Name |

7-(2,3-dihydroxy-3-methylbutoxy)-6-methoxychromen-2-one |

InChI |

InChI=1S/C15H18O6/c1-15(2,18)13(16)8-20-12-7-10-9(6-11(12)19-3)4-5-14(17)21-10/h4-7,13,16,18H,8H2,1-3H3 |

InChI Key |

WXTWDABXJFQNRI-UHFFFAOYSA-N |

SMILES |

CC(C)(C(COC1=C(C=C2C=CC(=O)OC2=C1)OC)O)O |

Canonical SMILES |

CC(C)(C(COC1=C(C=C2C=CC(=O)OC2=C1)OC)O)O |

Synonyms |

obtusinin |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies of Obtusinin

Plant Sources and Botanical Identification

Obtusinin has been isolated from plants belonging to different families, including Asteraceae and Myrtaceae. Its presence has been particularly noted in species within the Pterocaulon, Psidium, and Plumeria genera.

This compound has been identified as a known coumarin (B35378) present in the aerial parts of Pterocaulon polystachyum. conicet.gov.arresearchgate.netnih.govresearchgate.net Studies on Pterocaulon polystachyum from Chaco province, Argentina, have reported the isolation of this compound alongside other coumarins. conicet.gov.arnih.gov The genus Pterocaulon is known to contain oxygenated coumarins, often with isoprenoid chains. conicet.gov.ar Other species within this genus, such as P. virgatum, P. purpurascens, and P. alopecuroides, are also recognized sources of coumarins. researchgate.netresearchgate.netherbal-organic.com The isolation process for coumarins from Pterocaulon polystachyum has involved extracting plant material successively with solvents like chloroform (B151607) (CHCl3) and methanol (B129727) (MeOH) at ambient temperature. conicet.gov.ar Subsequent extensive fractionation of the extracts has been performed using chromatographic techniques. conicet.gov.ar

This compound has been isolated from the leaves of Psidium guajava L., commonly known as guava. semanticscholar.orgresearchgate.netnih.govtandfonline.comresearchgate.netulisboa.ptubm.ronbu.ac.in In this context, this compound has been characterized as a pentacyclic triterpenoid. semanticscholar.orgresearchgate.netnih.govtandfonline.comresearchgate.netnbu.ac.in It has been isolated from P. guajava leaves along with other triterpenoids, including guajavanoic acid and goreishic acid I. semanticscholar.orgresearchgate.netnih.govtandfonline.comresearchgate.netnbu.ac.in The isolation of these compounds from P. guajava has been reported to involve classical methods of separation followed by various chromatographic techniques. tandfonline.com

This compound has also been reported as one of the compounds isolated from the leaves of Plumeria obtusa L. pramanaresearch.orgresearchgate.nethec.gov.pkresearchgate.net Chromatographic separation has been a key technique in the isolation of compounds, including this compound, from the methanolic extract of Plumeria obtusa. hec.gov.pk The genus Plumeria (Apocynaceae) is known for producing a variety of natural products, such as iridoids, terpenoids, and flavonoids. researchgate.netsaspublishers.comnih.gov Studies on related Plumeria species, like P. rubra and P. acutifolia, have also utilized chromatographic methods for the isolation of their chemical constituents. hec.gov.pknih.govnih.govnih.gov

Advanced Extraction Techniques in this compound Research

Advanced extraction techniques offer efficient and sometimes more selective methods for obtaining natural compounds like this compound from plant matrices.

Supercritical Fluid Extraction (SFE) is recognized as a green technique for extracting bioactive compounds, including coumarins, from natural sources. mdpi.commdpi.comresearchgate.netjournalcjast.com SFE utilizes a fluid, often carbon dioxide (CO2), under supercritical conditions (above its critical temperature and pressure), where it exhibits properties of both a liquid and a gas, allowing it to penetrate plant material and dissolve compounds. mdpi.comjournalcjast.com The addition of co-solvents like methanol or ethanol (B145695) can enhance the solubility of moderately polar compounds such as coumarins in supercritical CO2. mdpi.comresearchgate.netnih.gov SFE has been applied for the extraction of coumarins from Pterocaulon polystachyum, and the resulting extract, containing coumarins, has shown biological activity. mdpi.com Compared to conventional solvent extraction methods, SFE can yield more selective extracts. nih.gov

Chromatographic separation techniques are fundamental for the isolation and purification of this compound from complex plant extracts. hec.gov.pknih.govinformahealthcare.com These methods exploit the differential affinities of compounds for a stationary phase and a mobile phase to achieve separation. For the isolation of coumarins, including this compound, from Pterocaulon polystachyum, techniques such as column chromatography followed by High-Performance Liquid Chromatography (HPLC) have been employed for fractionation and isolation. conicet.gov.ar Silica gel column chromatography and HPLC were specifically mentioned in the context of separating compounds from Pterocaulon polystachyum. conicet.gov.ar Chromatographic purification has also been a key step in isolating compounds from extracts of Plumeria obtusa. hec.gov.pknih.gov Other chromatographic methods like Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) have been utilized in the analysis and identification of triterpenoids from Psidium guajava, which includes this compound. nih.gov

Structural Elucidation Techniques Applied to this compound and Analogues

The determination of the chemical structure of this compound and its analogues relies heavily on spectroscopic methods. X-ray crystallographic analysis has also been applied to related coumarins, providing definitive structural information.

Spectroscopic Methodologies for this compound Structure Determination (e.g., NMR, MS, IR)

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are crucial for elucidating the structure of this compound.

NMR Spectroscopy: Both ¹H NMR and ¹³C NMR spectroscopy are employed to determine the arrangement of hydrogen and carbon atoms within the this compound molecule. Analysis of chemical shifts and coupling constants in ¹H NMR spectra provides information about the types of protons and their neighboring environments. researchgate.netnbu.ac.inresearchgate.net. ¹³C NMR, including techniques like DEPT, helps in identifying the different types of carbon atoms (e.g., methyl, methylene, methine, quaternary carbons). researchgate.netnbu.ac.inresearchgate.net. Comparative analysis of NMR data with reported values for known compounds or related structures is a common practice in confirming structural assignments. researchgate.net.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, which helps in determining its molecular formula and identifying structural fragments. Techniques such as Electron Ionization Mass Spectrometry (EI-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) have been used. conicet.gov.arinformahealthcare.com. For example, EI-MS data can show the molecular ion peak and characteristic fragment ions. conicet.gov.ar. LC-MS provides molecular weight information and can be coupled with tandem MS (MS/MS) to obtain more detailed fragmentation data for structural confirmation. nih.govinformahealthcare.com.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in this compound by analyzing the absorption of infrared radiation at specific wavelengths. researchgate.net. Characteristic absorption bands can indicate the presence of hydroxyl groups, carbonyl groups (such as the lactone in the coumarin core), and aromatic rings. researchgate.net.

Detailed spectroscopic data, including ¹H NMR and ¹³C NMR chemical shifts, are often presented in tables in research publications to support structural assignments of this compound and its analogues. researchgate.netresearchgate.net.

X-ray Crystallographic Analysis of this compound and Related Coumarins

X-ray crystallography is a powerful technique that can provide a definitive three-dimensional structure of a molecule at the atomic level, provided that a suitable crystal can be obtained. sciencemuseum.org.uklibretexts.orgwikipedia.orgnih.govmpg.de. While direct X-ray crystallographic data specifically for this compound was not extensively found in the search results, the technique is applied to related coumarins and other natural products, including triterpenoids, to confirm their structures. sciencemuseum.org.uklibretexts.orgwikipedia.orgnih.govmpg.dehec.gov.pk.

X-ray crystallography involves exposing a crystal of the compound to X-rays and analyzing the resulting diffraction pattern. sciencemuseum.org.uklibretexts.orgwikipedia.orgnih.gov. The pattern of diffracted X-rays is used to compute a three-dimensional electron density map, from which the positions of atoms and their connectivity can be determined. sciencemuseum.org.uklibretexts.orgwikipedia.orgnih.govmpg.de. This method is particularly valuable for confirming structures elucidated by spectroscopic means and for resolving ambiguities. sciencemuseum.org.uklibretexts.orgwikipedia.orgnih.gov. For instance, X-ray crystallography has been used to confirm the structure of plumieridin A, a compound isolated from Plumeria obtusa, a plant species that also contains this compound and other related compounds. hec.gov.pk.

Compound Names and PubChem CIDs

Biosynthetic Pathways and Precursor Studies of Obtusinin

Proposed Biosynthetic Routes to Obtusinin

The proposed biosynthesis of this compound is believed to follow the polyketide pathway, a common route for the formation of aromatic compounds in plants. This pathway begins with simple precursors from primary metabolism and involves a series of condensation and cyclization reactions.

The biosynthesis of the anthraquinone (B42736) core is thought to proceed through one of two main pathways: the acetate-polymalonate pathway or the shikimate pathway. In the context of Cassia species, evidence points towards the involvement of the shikimate pathway for the formation of the initial aromatic ring structure, which is then further modified.

A key intermediate in the biosynthesis of many anthraquinones is aurantio-obtusin (B1665323), and this compound is considered to be a derivative of this compound. The proposed biosynthetic route to this compound likely involves the following key stages:

Formation of the Anthraquinone Scaffold: The core anthraquinone structure is assembled from precursors derived from the shikimate and malonate pathways.

Modification of the Scaffold: A series of enzymatic modifications, including hydroxylation, methylation, and glycosylation, lead to the formation of various anthraquinone derivatives.

Conversion to this compound: Specific enzymatic reactions are responsible for the final conversion of an intermediate, likely a derivative of aurantio-obtusin, into this compound.

Enzymatic Transformations in this compound Biogenesis

Several key enzymes are proposed to be involved in the biosynthetic pathway of this compound, based on studies of aurantio-obtusin biosynthesis in Cassia obtusifolia. These enzymes catalyze critical steps in the formation and modification of the anthraquinone skeleton.

| Enzyme | Abbreviation | Proposed Function in this compound Biosynthesis |

| Acetyl-CoA C-acetyltransferase | ACAT | Involved in the initial steps of the polyketide pathway, providing the building blocks for the anthraquinone core. |

| 1-deoxy-D-xylulose-5-phosphate synthase | DXS | A key regulatory enzyme in the MEP pathway, which supplies precursors for isoprenoid and potentially anthraquinone biosynthesis. |

| 3-phosphoshikimate 1-carboxyvinyltransferase | EPSP | An enzyme of the shikimate pathway, which provides the aromatic precursor for the anthraquinone scaffold. |

| Isochorismate synthase | ICS | Another key enzyme of the shikimate pathway, channeling precursors towards aromatic compound biosynthesis. |

The differential expression of genes encoding these enzymes in various plant tissues, particularly their upregulation in seeds where aurantio-obtusin accumulates, suggests their crucial role in anthraquinone biosynthesis. nih.gov It is hypothesized that these enzymes, along with other yet-to-be-identified transferases and tailoring enzymes, work in a coordinated manner to produce the diverse array of anthraquinones, including this compound, found in Cassia species.

Genetic and Molecular Regulation of this compound Biosynthesis in Producing Organisms

The biosynthesis of secondary metabolites like this compound is tightly regulated at the genetic and molecular level. This regulation ensures that these compounds are produced in the correct tissues, at the appropriate developmental stages, and in response to environmental cues. In Cassia obtusifolia, several families of transcription factors have been identified that likely play a role in regulating the expression of genes involved in this compound biosynthesis. nih.gov

Key Transcription Factor Families Implicated in Regulation:

| Transcription Factor Family | Abbreviation | Potential Regulatory Role |

| Auxin Response Factor | ARF | May regulate gene expression in response to auxin, potentially linking developmental processes with secondary metabolism. |

| NAC Domain Containing Protein | NAC | Known to be involved in a wide variety of processes, including secondary metabolite biosynthesis. |

| Homeobox | - | Important regulators of development and meristem function, which could be coordinated with the production of specialized metabolites. |

| WRKY | - | Involved in diverse biological functions, including responses to biotic and abiotic stress, which often triggers the production of secondary metabolites. |

The coordinated action of these transcription factors likely forms a complex regulatory network that controls the flux through the biosynthetic pathway leading to this compound and other related anthraquinones. nih.gov Further research, including transgenic studies, is needed to fully elucidate the specific roles of these regulatory proteins and the environmental and developmental signals that they respond to. nih.gov

Chemical Synthesis and Derivatization Strategies for Obtusinin

Total Synthesis Approaches to Obtusinin

A total synthesis of this compound, a substituted coumarin (B35378), would necessitate the construction of the core bicyclic coumarin ring system and the subsequent installation of the methoxy and the dihydroxy-methylbutoxy side chains at the correct positions.

The synthesis of a 6,7-dioxygenated coumarin core, such as that in this compound, typically involves several key steps. A common strategy would be the Pechmann condensation or the Perkin reaction.

For a Pechmann condensation approach, a key intermediate would be a substituted phenol reacting with a β-ketoester under acidic conditions. For this compound, this would likely involve a precursor such as 3,4-dihydroxybenzaldehyde, which could be selectively protected and then methoxylated to yield a suitable phenol for the condensation. The reaction mechanism involves an initial transesterification followed by an intramolecular Michael addition and subsequent dehydration to form the coumarin ring.

Alternatively, the Perkin reaction could be employed, starting with a salicylaldehyde derivative. This would involve the base-catalyzed condensation of the salicylaldehyde with an acetic anhydride derivative. The mechanism proceeds through the formation of an enolate which then attacks the aldehyde, followed by cyclization and dehydration.

Once the coumarin core with appropriate functional groups (e.g., hydroxyl and methoxy groups) is established, the synthesis of the C7 side chain would be the next critical phase. A key intermediate for this would be a protected form of 3-methylbutane-1,2,3-triol, which could be activated (e.g., as a tosylate or halide) and coupled to the C7 hydroxyl group of the coumarin via a Williamson ether synthesis. The final steps would involve the deprotection of the diol on the side chain.

Table 1: Potential Key Synthetic Intermediates for this compound Synthesis

| Intermediate | Potential Role in Synthesis |

|---|---|

| 3,4-Dihydroxybenzaldehyde derivative | Starting material for coumarin core construction |

| Substituted β-ketoester | Reaction partner in Pechmann condensation |

| 6-Methoxy-7-hydroxycoumarin | Core structure for side chain attachment |

Regiospecificity and Stereoselectivity in this compound Synthesis

Regioselectivity would be a crucial consideration during the synthesis of the substituted coumarin core. The placement of the methoxy group at C6 and the ether linkage at C7 must be controlled. This is typically achieved by using starting materials with the desired substitution pattern already in place or by employing directing groups that favor reaction at a specific position. For instance, the choice of protecting groups on a dihydroxy-phenol precursor can influence the site of subsequent reactions like etherification.

Stereoselectivity becomes important in the synthesis of the C7 side chain, which contains a chiral center at the C2' position. To achieve a specific stereoisomer, an asymmetric synthesis approach would be necessary. This could involve the use of a chiral starting material for the side chain, such as a derivative of a natural amino acid or a sugar, or the use of a stereoselective reaction, like an asymmetric dihydroxylation (e.g., Sharpless asymmetric dihydroxylation) on a suitable alkene precursor to install the two hydroxyl groups with the desired stereochemistry.

Semi-synthetic Modifications of this compound

Assuming a supply of this compound from natural sources, semi-synthetic modifications could be undertaken to explore structure-activity relationships (SAR). The primary sites for modification on the this compound molecule would be the two hydroxyl groups on the side chain and potentially the aromatic ring of the coumarin nucleus through electrophilic substitution, if conditions are carefully controlled.

Esterification or etherification of the hydroxyl groups would be a straightforward approach to modify the polarity and steric bulk of the side chain. For example, acylation with various acid chlorides or anhydrides would yield a series of esters. These reactions are typically straightforward and can be performed under mild conditions.

Design and Synthesis of Novel this compound Analogues and Derivatives

The design of novel this compound analogues would be guided by the goal of enhancing its biological activity, improving its pharmacokinetic properties, or reducing potential toxicity.

Rational design principles for creating this compound derivatives would involve considering the known biological targets of similar coumarin compounds. Key strategies would include:

Isosteric and Bioisosteric Replacements: Replacing the methoxy group with other small electron-donating groups (e.g., ethoxy, hydroxyl, or amino groups) to probe the electronic requirements for activity. The hydroxyl groups on the side chain could be replaced with fluorine atoms to block metabolism and potentially enhance binding affinity.

Structure Simplification or Elaboration: The side chain could be simplified (e.g., replacing it with simpler alkoxy chains) or elaborated (e.g., introducing additional functional groups like amines or amides) to explore the importance of its length and functionality.

Conformational Constraint: Introducing cyclic structures or rigid linkers to lock the conformation of the side chain could lead to increased potency if a specific conformation is required for biological activity.

Table 2: Examples of Rational Design Strategies for this compound Derivatives

| Design Principle | Proposed Modification | Rationale |

|---|---|---|

| Isosteric Replacement | Replace C6-methoxy with C6-ethoxy | Probe steric tolerance at the active site |

| Bioisosteric Replacement | Replace side chain hydroxyls with fluorine | Enhance metabolic stability and binding |

| Structure Simplification | Truncate the C7 side chain | Determine minimal structural requirements for activity |

Synthetic Methodologies for this compound Derivative Libraries

The synthesis of a library of this compound derivatives would likely employ combinatorial chemistry principles, starting from a common intermediate. A key intermediate, such as 6-methoxy-7-hydroxycoumarin, could be synthesized in bulk. This common precursor could then be reacted with a diverse set of building blocks to generate a library of analogues with variations in the C7 side chain.

For example, a library of ether derivatives could be synthesized by reacting 6-methoxy-7-hydroxycoumarin with a collection of different substituted alkyl halides or tosylates under parallel synthesis conditions. Similarly, a library of ester derivatives could be generated by acylating the hydroxyl groups of this compound with a variety of carboxylic acids using a coupling reagent like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). High-throughput screening of these libraries against relevant biological targets would then be used to identify lead compounds for further development.

Structure Activity Relationship Sar Studies of Obtusinin and Its Analogues

Elucidation of Pharmacophoric Features for Obtusinin Activity

Pharmacophoric features are the essential steric and electronic properties of a molecule that are necessary to ensure optimal molecular interactions with a specific biological target and to trigger or block its biological response. Identifying the pharmacophore of this compound involves determining which functional groups and their spatial arrangement are critical for its biological activity. conicet.gov.arinformahealthcare.com While specific detailed pharmacophoric models for this compound are not extensively detailed in the provided search results, the general principle of SAR studies on coumarins, the class of compounds this compound belongs to, suggests that the coumarin (B35378) core and its attached substituents play significant roles in their interactions with biological targets. dntb.gov.uaufrgs.br Studies on other compound classes highlight the importance of specific functional groups and their positions for activity, a principle directly applicable to this compound SAR analysis. nih.govamazonaws.com Prenylation, for instance, has been considered an important pharmacophore feature that modifies activity in some natural products. informahealthcare.com

Impact of Functional Group Modifications on Biological Activities

Modifications to the functional groups attached to the this compound core can significantly alter its biological activities. cutm.ac.inresearchgate.net SAR studies involve synthesizing analogues with variations in these functional groups to observe the resulting changes in activity. gardp.orgashp.org For coumarin derivatives in general, the nature and position of substituents on the chromen-2-one scaffold are known to influence their physicochemical properties and interactions with biological macromolecules. dntb.gov.uaufrgs.brcutm.ac.in

For example, studies on other compound series demonstrate that the presence of electron-donating groups at specific positions can enhance certain biological activities. nih.gov Conversely, other modifications might lead to reduced activity or altered selectivity. The impact of these modifications is often assessed through various biological assays, and the collected data helps to build a comprehensive understanding of the SAR. While specific data tables detailing the impact of individual functional group modifications on this compound's various reported activities (such as antitumor or anti-inflammatory effects) are not explicitly provided in the search results, the framework of SAR studies dictates that such data is generated to correlate structural changes with biological outcomes. arabjchem.orgresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound

Quantitative Structure-Activity Relationship (QSAR) modeling takes SAR analysis a step further by developing mathematical models that correlate structural descriptors of compounds with their biological activities. molaid.comarabjchem.orgnih.gov QSAR models aim to predict the activity of new, untested compounds based on their structural features. nih.gov

Computational Approaches in this compound SAR Analysis

Computational approaches are integral to modern SAR and QSAR studies of compounds like this compound. cutm.ac.inplantaedb.comslideshare.netnih.gov These methods utilize computational tools and algorithms to analyze molecular structures, calculate various molecular descriptors (e.g., electronic, steric, hydrophobic), and build predictive models. cutm.ac.innih.gov Techniques such as molecular docking, pharmacophore modeling, and molecular dynamics simulations can provide insights into the potential interactions between this compound or its analogues and their biological targets at a molecular level. dntb.gov.ua While direct examples of computational studies specifically on this compound's SAR are not extensively detailed in the provided results, the application of these methods to other coumarins and natural products is well-established. dntb.gov.uaamazonaws.com Computational approaches can help to explain observed SAR trends and guide the design of new analogues with improved properties. nih.gov

Predictive Modeling for this compound Derivative Activities

Predictive modeling, often based on QSAR, aims to forecast the biological activity of this compound derivatives before they are synthesized and tested experimentally. cutm.ac.inplantaedb.comqlik.comactian.cominvestopedia.commathworks.com By building robust QSAR models using data from known this compound analogues, researchers can virtually screen libraries of potential new compounds and prioritize those predicted to have high activity. nih.gov Machine learning algorithms, such as random forest, gradient boosting regression, support vector regression, and artificial neural networks, are commonly employed in predictive QSAR modeling. researchgate.net These models can identify key structural features that contribute positively or negatively to the desired activity, thus guiding the synthesis of more potent and selective this compound analogues. nih.govresearchgate.net The accuracy of these predictive models depends on the quality and diversity of the training data and the appropriateness of the chosen computational methods. investopedia.commathworks.com

Mechanistic Investigations of Obtusinin S Biological Activities in Research Models

Cellular and Molecular Targets of Obtusinin

Studies employing molecular docking have identified several potential cellular and molecular targets for this compound, particularly in the context of its anti-neoplastic activities. These targets include key proteins involved in inflammation, apoptosis, and metastasis. Interleukin-18 (IL-18), an inflammatory cytokine, has been identified as a potential target nih.gov. Anti-apoptotic proteins such as B-cell Lymphoma-2 (BCL-2) and Myeloid Cell Leukemia-1 (MCL-1) are also indicated as potential molecular targets nih.gov. Furthermore, Vimentin, a protein associated with metastasis and epithelial-mesenchymal transition, has been explored as a target for this compound nih.gov. These findings suggest that this compound may exert its effects by interacting with proteins crucial for cell survival, inflammation, and migration.

Modulatory Effects on Signaling Pathways

Investigations into the biological activities of plant extracts containing this compound have provided insights into its potential to modulate various intracellular signaling pathways. These pathways play critical roles in regulating cellular processes such as proliferation, apoptosis, and inflammatory responses.

Investigation of PI3K-Akt Signaling Pathway Modulation

The PI3K-Akt signaling pathway is a crucial regulator of cell growth, proliferation, survival, and migration. Studies involving extracts containing this compound, such as those from Allium ascalonicum and Psidium guajava, suggest a potential modulatory effect on this pathway nih.govnih.govguidetopharmacology.orgarabjchem.org. While direct studies specifically on this compound's impact on the PI3K-Akt pathway are ongoing, the observed anti-proliferative and pro-apoptotic effects of these extracts in cancer models indicate that modulation of this pathway may contribute to this compound's biological activities nih.govarabjchem.org. Network pharmacology studies have also highlighted the PI3K-Akt signaling pathway as one of the pathways potentially targeted by constituents of Psidium guajava leaves in the context of antitumor effects arabjchem.org.

Effects on Nitric Oxide Production and Inflammatory Mediators

This compound and extracts containing it have demonstrated effects on the production of nitric oxide (NO) and other inflammatory mediators. Studies evaluating the inhibitory activities of compounds from Plumeria rubra and Psidium guajava against NO production induced by lipopolysaccharide (LPS) in macrophage cell lines have shown promising results nih.govciteab.comwikipedia.orgnih.gov. These studies indicate that this compound, as a constituent of these extracts, may contribute to their anti-inflammatory properties by suppressing NO production citeab.comnih.gov. Furthermore, Psidium guajava leaf extract has been shown to inhibit the production of prostaglandin (B15479496) E2 (PGE2) and suppress the expression and activity of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophage models nih.govwikipedia.org. These findings suggest that this compound may modulate inflammatory responses by affecting key enzymes and mediators in the inflammatory cascade.

Enzyme Inhibition Studies

Enzyme inhibition studies have been conducted to understand the mechanisms by which this compound and this compound-containing extracts exert their biological effects. Extracts from Psidium guajava, which contain this compound, have shown inhibitory activity against enzymes relevant to metabolic disorders. For instance, inhibition of alpha-amylase, an enzyme involved in carbohydrate digestion, has been observed with Psidium guajava methanol (B129727) extract in a dose-dependent manner nih.gov. Additionally, Psidium guajava leaf decoction has been reported to inhibit cholesterol biosynthesis by inhibiting the activity of HMG-CoA reductase, a key enzyme in cholesterol synthesis uni.lu. While these studies were conducted with extracts, the presence of this compound in these extracts suggests its potential contribution to these observed inhibitory effects.

Receptor Binding and Ligand-Target Interactions

Molecular docking studies provide insights into the potential binding interactions between this compound and its putative protein targets. These in silico investigations predict the binding affinity and the specific amino acid residues involved in the interactions. As mentioned in Section 6.1, molecular docking studies have explored the binding of this compound with targets such as IL-18, BCL-2, MCL-1, and Vimentin nih.gov. These studies aim to understand the nature of the ligand-target interactions at a molecular level, providing a basis for further experimental validation and drug design. The binding affinity values obtained from these studies help to prioritize potential targets for in vitro and in vivo investigations nih.gov.

In vitro and in vivo (Model Systems) Studies of this compound

The biological activities of this compound have been investigated in various in vitro and in vivo model systems. In vitro studies have utilized different cell lines to evaluate its cytotoxic, anti-proliferative, and anti-inflammatory effects. For example, Allium ascalonicum extract containing this compound demonstrated cytotoxicity against MDA-MB-231 breast cancer cells nih.gov. Anti-inflammatory properties have been assessed using assays such as BSA denaturation and by measuring the inhibition of NO production in RAW264.7 macrophage cells nih.govciteab.comnih.gov. Studies on cholesterol metabolism have used Caco-2 cells to evaluate the influence of Psidium guajava leaf decoction on cholesterol permeation and transporter expression uni.lu.

In vivo studies, although sometimes conducted with this compound-containing extracts rather than isolated this compound, provide valuable information on its effects in complex biological systems. Anti-inflammatory activity of Psidium guajava extract has been demonstrated in animal models nih.govwikipedia.org. Furthermore, the effects of Psidium guajava leaves, which contain this compound, have been investigated in streptozotocin-induced diabetic rats, showing potential nephro-protective effects by ameliorating oxidative stress, enhancing the antioxidant system, and decreasing inflammatory processes and fibrosis frontiersin.org. Studies in hypertensive rats have also explored the effects of Psidium guajava extract on blood pressure and heart rate cuhk.edu.cn. These studies in model systems are crucial for understanding the potential therapeutic applications of this compound and its underlying mechanisms of action in a physiological context.

Anti-inflammatory Mechanisms in Cellular Models

Cellular models are crucial tools for dissecting the molecular mechanisms by which compounds exert anti-inflammatory effects. These models often involve the use of immune cells such as leukocytes, neutrophils, eosinophils, basophils, and mast cells, as well as other cell types like endothelial or intestinal cells. mdpi.com Anti-inflammatory mechanisms explored in cellular models for various compounds include the modulation of pro-inflammatory cytokines (such as TNF-α and IL-1β), inhibition of inducible nitric oxide synthase (iNOS) and nuclear factor kappa B (NF-κB) activation, and the down-regulation of cyclooxygenase-2 (COX-2). mdpi.com Glucocorticoids, for instance, inhibit the expression and action of most cytokines in cellular studies by mechanisms involving the inactivation of key proinflammatory transcription factors like AP-1 and NF-κB. nih.gov While the specific anti-inflammatory mechanisms of this compound in cellular models are not explicitly detailed in the provided search results, studies on related compounds and general anti-inflammatory research in cellular models provide a framework for potential areas of investigation.

Antimicrobial Mechanisms in Bacterial and Fungal Models

Antioxidant Mechanisms in Oxidative Stress Models

Oxidative stress models are used to investigate the ability of compounds to counteract the damage caused by reactive oxygen species (ROS) and reactive nitrogen species (RNS). frontiersin.orgmedcraveonline.commdpi.comnih.gov Antioxidants can function through various mechanisms, including directly scavenging free radicals, chelating metal ions, inhibiting the activity or expression of free radical-generating enzymes, or enhancing the activity or expression of intracellular antioxidant enzymes. medcraveonline.comnih.gov Natural substances like phenolics, flavonoids, and carotenoids are known for their antioxidant activities. nih.gov Oxidative stress is implicated in the pathogenesis of numerous diseases, and compounds that can mitigate this stress are of research interest. medcraveonline.comnih.gov Although this compound is mentioned as a constituent of Psidium guajava, which is known for its antioxidant properties, the specific antioxidant mechanisms attributed to this compound itself in oxidative stress models were not detailed in the search results. arabjchem.org Studies on the antioxidant mechanisms of natural compounds often involve assays measuring radical scavenging activity and effects on lipid peroxidation, DNA damage, and protein modification. nih.gov

Antidiabetic Mechanisms in Preclinical Models

Preclinical models, particularly animal models like the Ob/Ob mouse and Zucker fatty rat, are widely used to investigate the mechanisms of potential antidiabetic agents. nih.govnih.gov These models help researchers understand how compounds affect insulin (B600854) sensitivity, glucose metabolism, and pancreatic β-cell function. nih.govmdpi.com Mechanisms of action for various antidiabetic drugs in preclinical studies include increasing glucose utilization in peripheral tissues, reducing hepatic glucose output, stimulating insulin secretion from pancreatic β-cells, improving insulin sensitivity in various tissues, and increasing glucose excretion. frontiersin.orgresearchgate.net While Psidium guajava, a source of this compound, is known for its hypoglycemic properties, specific preclinical studies detailing the antidiabetic mechanisms of isolated this compound were not found in the provided snippets. arabjchem.org Research in this area often explores effects on glucose uptake, insulin signaling pathways, and the function and survival of pancreatic beta cells. mdpi.comfrontiersin.orgresearchgate.net

Anticancer Mechanisms in Cell Line Models

Cell line models are fundamental for investigating the mechanisms of anticancer agents. nih.govatcc.org These models, including immortalized cell lines and cancer cell line panels, are used to study the effects of compounds on cancer cell growth, proliferation, and survival, as well as to identify mechanisms of drug resistance. nih.govatcc.org Anticancer mechanisms explored in cell line models include inducing apoptosis (programmed cell death) through various pathways, inhibiting cell proliferation, and interfering with signaling pathways critical for cancer cell survival and growth. mdpi.comaging-us.com For example, some compounds induce apoptosis by activating caspases or targeting anti-apoptotic proteins. aging-us.com While this compound is a constituent of Psidium guajava, which has reported antitumor properties, specific studies detailing the anticancer mechanisms of this compound in cell line models were not present in the search results. arabjchem.orgresearchgate.net Research in this area commonly involves investigating effects on cell cycle progression, apoptosis induction, and the modulation of key regulatory proteins in cancer cells. aging-us.com

Advanced Analytical Methodologies for Obtusinin Research

Chromatographic Techniques for Obtusinin Quantification and Profiling

Chromatography is a cornerstone for the separation and quantification of this compound and related compounds from their natural sources. High-performance and ultra-fast liquid chromatography are particularly pivotal in this regard.

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to create chemical "fingerprints" of plant extracts, ensuring quality control and consistency. For Cassia obtusifolia (also known as Senna obtusifolia), the primary natural source of this compound, HPLC fingerprinting is employed to identify and compare the chemical constituents in both raw and processed seeds mdpi.comresearchgate.net.

This method allows for the establishment of a standard chromatographic profile, which serves as a reference for the identification and quality evaluation of the herb researchgate.net. In a typical analysis, an HPLC system equipped with a C18 column is used for separation nih.gov. The resulting chromatogram displays a series of peaks, each corresponding to a different chemical compound. The collection of these peaks, defined by their retention times and areas, constitutes the unique fingerprint of the extract researchgate.netnih.gov. For instance, studies on Cassia obtusifolia have established HPLC fingerprints with multiple distinct chromatographic peaks, which can be used to assess the quality and authenticity of different samples researchgate.net. This approach is also valuable for detecting variations in chemical composition that may arise from different geographical origins, harvesting times, or processing methods mdpi.comresearchgate.net.

Ultra-Fast Liquid Chromatography (UFLC), often used interchangeably with Ultra-High-Performance Liquid Chromatography (UHPLC or UPLC), offers significant advantages over conventional HPLC, including higher resolution, shorter analysis times, and reduced solvent consumption. These attributes make it highly suitable for the rapid analysis of complex samples containing this compound and its analogs, such as aurantio-obtusin (B1665323) nih.govnih.gov.

Research on aurantio-obtusin, an anthraquinone (B42736) structurally related to this compound, has demonstrated the effectiveness of UPLC systems coupled with mass spectrometry for metabolic profiling nih.govresearchgate.net. The enhanced speed and resolution of UFLC/UHPLC systems are critical for separating a large number of metabolites from complex biological matrices like plasma and various tissues nih.govsemanticscholar.org. This rapid and reliable analytical approach is crucial for investigating the in vivo metabolism of these compounds, providing a deeper understanding of their pharmacological and toxicological profiles nih.govresearchgate.net.

Mass Spectrometry (MS) Techniques for this compound Analysis

Mass spectrometry is an indispensable tool for the structural analysis and sensitive detection of this compound and its metabolites. When coupled with liquid chromatography, it provides unparalleled specificity and sensitivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for identifying and quantifying metabolites in biological systems. Studies on aurantio-obtusin have successfully utilized this technique to perform comprehensive metabolite profiling in rats nih.govnih.gov.

In these studies, after oral administration of aurantio-obtusin, plasma and tissue samples were analyzed to identify metabolic products nih.gov. The LC-MS/MS method enabled the detection and tentative identification of dozens of metabolites, with one study identifying a total of 36 metabolites in rat plasma and another identifying 39 nih.govnih.govnih.gov. The primary metabolic pathways observed for aurantio-obtusin were phase II conjugation reactions, including glucuronidation and sulfation. Other observed transformations included demethoxylation, dehydroxylation, and reduction, particularly in models of liver injury nih.govresearchgate.netsemanticscholar.org. A simple and sensitive LC-MS/MS method was also developed for the quantitative determination of aurantio-obtusin in rat plasma, achieving a lower limit of quantification of 4.00 ng/mL researchgate.net.

High-Resolution Mass Spectrometry (HRMS), using instruments such as Q-Exactive Orbitrap and Quadrupole Time-of-Flight (QTOF), provides highly accurate mass measurements, which are essential for the confident identification of unknown compounds. This technology is critical in metabolomics research for determining the elemental composition of parent drugs and their metabolites nih.govnih.gov.

In the analysis of aurantio-obtusin, UHPLC coupled with a Q-Exactive Orbitrap mass spectrometer was used to acquire full scan mass spectral data at a high resolving power (e.g., 70,000) nih.govsemanticscholar.org. This level of resolution allows for the measurement of mass-to-charge ratios (m/z) with very high precision (often to within 5 parts per million, ppm), enabling the unambiguous assignment of molecular formulas to detected ions nih.gov. This accuracy was instrumental in tentatively identifying 36 metabolites of aurantio-obtusin, 22 of which were reported for the first time nih.gov. The combination of retention time, accurate mass, and MS/MS fragmentation patterns provides a robust framework for structural elucidation in the absence of authentic reference standards nih.govnih.gov.

Spectroscopic Characterization Methods in this compound Analysis

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy, are fundamental for the definitive structural characterization of pure compounds like this compound.

NMR spectroscopy is one of the most powerful techniques for elucidating the detailed molecular structure of organic compounds mdpi.comnih.gov. Specifically, 13C NMR spectroscopy provides information about the carbon skeleton of a molecule. A study on coumarins from Haplophyllum obtusifolium performed a complete assignment of the 13C NMR spectrum of this compound, confirming its structure researchgate.net. The chemical shifts observed in the spectrum are unique to each carbon atom in the molecule, providing definitive evidence of its connectivity and chemical environment researchgate.net.

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound youtube.comyoutube.com. Molecules with conjugated π-systems, such as the coumarin (B35378) and anthraquinone cores of this compound and related compounds, absorb light in the UV-Vis range, promoting electrons from a highest occupied molecular orbital (HOMO) to a lowest unoccupied molecular orbital (LUMO) jackwestin.com. The wavelength of maximum absorbance (λmax) is characteristic of the molecule's electronic structure phytojournal.com. For example, a theoretical study of the related compound chryso-obtusin calculated its primary absorption peaks in the UV-Vis spectrum researchgate.net. This technique is valuable for the preliminary identification of classes of compounds in plant extracts and for quantifying known compounds in solution youtube.comphytojournal.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like this compound. core.ac.ukazolifesciences.com By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the carbon framework and the connectivity of atoms. core.ac.uk For a molecule with the complexity of this compound, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to achieve a complete structural assignment. nih.gov

¹³C NMR Spectroscopy is fundamental in determining the carbon skeleton of this compound. Each unique carbon atom in the molecule produces a distinct signal in the ¹³C NMR spectrum, revealing the total number of non-equivalent carbons. The chemical shift (δ) of each signal, measured in parts per million (ppm), provides clues about the electronic environment of the carbon atom, such as its hybridization and proximity to electronegative atoms like oxygen.

¹H NMR Spectroscopy provides information about the proton environments in the molecule. The chemical shift of each proton signal, its integration (which corresponds to the number of protons it represents), and its splitting pattern (multiplicity) are analyzed. The multiplicity, governed by spin-spin coupling, reveals the number of adjacent protons, helping to piece together molecular fragments. The coupling constant (J), measured in Hertz (Hz), gives further insight into the spatial relationship between coupled protons. nih.gov While specific experimental ¹H NMR data for this compound is not detailed in the available literature, the technique remains critical for its structural analysis.

The following table presents the reported ¹³C NMR spectral data for this compound, which is vital for its structural confirmation.

Table 1: ¹³C NMR Spectral Data of this compound

| Carbon Atom | Chemical Shift (δ) in ppm |

|---|---|

| C-1 | 161.4 |

| C-2 | 108.0 |

| C-3 | 165.2 |

| C-4 | 106.9 |

| C-4a | 108.8 |

| C-5 | 107.8 |

| C-6 | 164.8 |

| C-7 | 92.8 |

| C-8 | 162.9 |

| C-8a | 108.2 |

| C-9a | 135.5 |

| C-10a | 113.6 |

| 2-OCH₃ | 61.5 |

| 6-CH₃ | 22.1 |

| 7-OCH₃ | 56.4 |

(Data recorded in DMSO-d₆)

UV/Vis Spectroscopy for this compound Detection and Quantification

Ultraviolet-Visible (UV/Vis) spectroscopy is a widely used analytical technique for the detection and quantification of compounds that absorb light in the UV and visible regions of the electromagnetic spectrum. researchgate.net this compound, as an anthraquinone, possesses a chromophore system of conjugated double bonds, which allows it to absorb UV/Vis radiation, making this technique highly suitable for its analysis. springernature.com

The principle behind UV/Vis spectroscopy involves measuring the absorbance of light by a sample at specific wavelengths. According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. This linear relationship forms the basis for quantitative analysis.

In the context of this compound research, a UV/Vis spectrum is obtained by scanning a solution of the compound over a range of wavelengths. The resulting spectrum is a plot of absorbance versus wavelength. The wavelength at which maximum absorbance occurs is known as λmax. The λmax is a characteristic feature of a compound's chromophore and can be used for its identification. For quantification, a calibration curve is typically constructed by measuring the absorbance of several standard solutions of known this compound concentrations at its λmax. The concentration of this compound in an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve.

Integration of Analytical Platforms for Comprehensive this compound Analysis

To achieve a comprehensive analysis of this compound, particularly within complex matrices like plant extracts, a single analytical technique is often insufficient. The integration of multiple analytical platforms, commonly referred to as hyphenated techniques, provides a much more powerful approach. nih.govchemijournal.com These methods combine the separation power of chromatography with the identification capabilities of spectroscopy.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone of modern natural product analysis. High-Performance Liquid Chromatography (HPLC) first separates the components of a mixture, and the eluent is then introduced into a mass spectrometer. MS provides mass information for each separated component, allowing for the determination of its molecular weight and elemental formula. Tandem MS (MS/MS) experiments can further provide structural information through fragmentation analysis. This technique is highly sensitive and selective for both the quantification and identification of this compound.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) represents a direct coupling of HPLC with NMR spectroscopy. springernature.com This powerful combination allows for the acquisition of NMR spectra for compounds as they are separated by the LC system. This is particularly valuable for the analysis of complex mixtures, as it can provide complete structural elucidation of individual components without the need for prior isolation. While technically demanding, LC-NMR can be an invaluable tool for identifying novel compounds or for analyzing unstable molecules in mixtures containing this compound.

Liquid Chromatography-UV/Vis Diode Array Detection (LC-DAD) is another common hyphenated technique. It combines HPLC with a diode array detector that can acquire a full UV/Vis spectrum for each component as it elutes from the column. This provides not only quantitative data but also spectral information (the λmax) that aids in the identification of this compound and helps to assess the purity of the chromatographic peak.

By integrating these platforms, researchers can obtain orthogonal information—separation behavior, mass-to-charge ratio, fragmentation pattern, UV/Vis spectrum, and detailed NMR structural data—leading to a highly confident and comprehensive analysis of this compound.

Future Research Directions and Potential Academic Applications of Obtusinin

Obtusinin as a Chemical Probe for Biological Processes

A chemical probe is a small molecule used to study and manipulate biological systems, such as proteins or cellular pathways. wikipedia.org For a molecule to be an effective chemical probe, it should ideally exhibit high potency and selectivity for its target. The development of this compound as a chemical probe could provide invaluable insights into various biological processes. Future research in this area should focus on:

Target Identification and Validation: A crucial first step is to identify the specific molecular targets of this compound. While it is known to have various biological effects, the precise proteins or enzymes it interacts with are not fully elucidated. nih.govresearchgate.net Techniques such as affinity chromatography, mass spectrometry-based proteomics, and genetic screening could be employed to pull down and identify its binding partners.

Mechanism of Action Studies: Once a target is identified, detailed mechanistic studies will be necessary to understand how this compound modulates its function. This could involve enzymatic assays to determine if this compound acts as an inhibitor or activator, and what type of inhibition it exerts (e.g., competitive, non-competitive, or allosteric). wikipedia.orgnih.govyoutube.comyoutube.com Understanding the kinetics and thermodynamics of the this compound-target interaction will be fundamental. nih.gov

Cellular Imaging Probes: By attaching a fluorescent tag or other reporter molecule to this compound, it could be transformed into a probe for cellular imaging. This would allow researchers to visualize the subcellular localization of its target and track its dynamics in living cells, providing spatial and temporal information about the biological processes it influences.

Applications in Synthetic Biology and Chemoenzymatic Synthesis

Synthetic biology aims to design and construct new biological parts, devices, and systems. researchgate.net Chemoenzymatic synthesis combines chemical and enzymatic methods to produce complex molecules. Both fields offer exciting avenues for the production and modification of this compound.

Biosynthetic Pathway Elucidation and Engineering: The biosynthesis of anthraquinones like this compound involves polyketide synthases (PKSs). wikipedia.org A key research direction is to fully elucidate the biosynthetic pathway of this compound in Cassia obtusifolia. Once the genes and enzymes involved are identified, they could be transferred into a microbial host, such as Escherichia coli or yeast, to create a platform for its heterologous production. mdpi.com This would provide a more sustainable and scalable source of the compound compared to extraction from its natural source.

Enzymatic Modification: Enzymes, such as glycosyltransferases, can be used to modify the structure of this compound, creating novel derivatives with potentially improved properties. mdpi.com For instance, the addition of a sugar moiety could enhance its solubility and bioavailability. Research into the biotransformation of this compound using a panel of enzymes could generate a library of new compounds for biological screening.

Cutinase and Other Esterases: Recent research has highlighted the potential of enzymes like cutinases in both the degradation and synthesis of ester-containing compounds. youtube.comekb.eg While this compound itself is not an ester, this principle of using enzymes for novel bond formation could be explored for creating this compound conjugates or for the controlled degradation of related compounds in bioremediation applications.

Derivatization for Enhanced Research Tool Development

The chemical structure of this compound can be systematically modified to create derivatives with enhanced properties for research purposes. This approach has been successfully applied to other natural products to improve their potency, selectivity, or to introduce new functionalities. youtube.comnih.gov

Structure-Activity Relationship (SAR) Studies: A systematic derivatization of this compound's core structure would allow for the exploration of its structure-activity relationship. nih.gov By synthesizing a series of analogs with modifications at different positions, researchers can identify the key functional groups responsible for its biological activity. This knowledge is crucial for designing more potent and selective compounds.

Improving Physicochemical Properties: this compound's utility as a research tool can be limited by its physicochemical properties, such as solubility and cell permeability. Chemical modifications can be introduced to address these limitations. For example, the addition of polar groups can increase water solubility, while the introduction of lipophilic moieties can enhance membrane permeability.

Photoaffinity Labeling Probes: To definitively identify the binding partners of this compound, photoaffinity labeling probes can be synthesized. These derivatives contain a photoreactive group that, upon exposure to UV light, forms a covalent bond with the target protein. This allows for the irreversible labeling and subsequent identification of the target.

Table 1: Potential Derivatization Strategies for this compound and Their Research Applications

| Derivatization Strategy | Rationale | Potential Research Application |

| Addition of Fluorescent Tags | Enable visualization of the molecule within cells. | Cellular imaging to study subcellular localization and dynamics. |

| Attachment of Biotin | Facilitate the purification of binding partners. | Affinity pull-down assays to identify molecular targets. |

| Introduction of Photoreactive Groups | Create covalent bonds with target proteins upon UV irradiation. | Photoaffinity labeling for irreversible target identification. |

| Systematic Analog Synthesis | Explore the chemical space around the core structure. | Structure-activity relationship (SAR) studies to identify key functional groups. |

| Modification for Improved Solubility | Enhance solubility in aqueous buffers for biological assays. | Development of more effective research tools for in vitro studies. |

Computational Chemistry and In Silico Studies on this compound Interactions

Computational methods are powerful tools for predicting and understanding the interactions of small molecules with biological macromolecules. nih.govnih.gov Applying these techniques to this compound can guide experimental work and provide valuable insights into its mechanism of action.

Molecular Docking: Molecular docking simulations can be used to predict the binding mode of this compound to known protein structures. nih.gov This can help to prioritize potential targets for experimental validation and to understand the key interactions that stabilize the protein-ligand complex. For instance, in silico studies on other anthraquinones have helped to identify potential binding sites on enzymes. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of the interaction between this compound and its target over time. wikipedia.org This can reveal conformational changes in the protein upon binding and provide a more detailed understanding of the stability of the complex.

Quantitative Structure-Activity Relationship (QSAR) Modeling: By combining the biological activity data from a series of this compound derivatives with their calculated molecular descriptors, QSAR models can be developed. phcogrev.com These models can then be used to predict the activity of new, unsynthesized derivatives, thereby accelerating the discovery of more potent compounds.

Exploration of Novel Biological Activities and Associated Mechanisms

While some biological activities of Cassia obtusifolia extracts have been reported, a comprehensive screening of pure this compound against a wide range of biological targets is warranted. nih.govphcogrev.com This could uncover novel therapeutic applications and expand our understanding of its biological functions.

High-Throughput Screening: this compound could be screened against large panels of enzymes, receptors, and ion channels to identify novel biological activities. This unbiased approach could reveal unexpected targets and therapeutic opportunities.

Anti-inflammatory and Anticancer Mechanisms: Extracts of Cassia obtusifolia have shown anti-inflammatory and anticancer potential. nih.govphcogrev.com Future research should focus on the specific role of this compound in these activities and elucidate the underlying molecular mechanisms. For example, investigating its effects on key signaling pathways involved in inflammation (e.g., NF-κB) and cancer (e.g., apoptosis, cell cycle regulation) would be highly valuable. nih.govnih.govnih.gov

Antiviral Potential: A recent study highlighted the potential of anthraquinones from Cassia obtusifolia as antiviral agents, particularly against Hepatitis B virus, through their electron-shuttling properties. mdpi.com Further investigation into the specific antiviral activity of this compound and its mechanism of action is a promising area of research.

Table 2: Reported Biological Activities of Cassia obtusifolia Extracts and Potential for this compound Research

| Reported Biological Activity of Extract | Potential Research Focus for this compound |

| Anti-inflammatory nih.govphcogrev.com | Elucidate the specific molecular targets and pathways modulated by this compound. |

| Anticancer nih.gov | Investigate the cytotoxic and anti-proliferative effects on various cancer cell lines. |

| Antiviral mdpi.com | Explore the antiviral spectrum and mechanism, including its electron-shuttling capacity. |

| Antioxidant researchgate.net | Determine the direct radical scavenging activity and effects on cellular antioxidant pathways. |

| Neuroprotective nih.gov | Assess the potential to protect neurons from various insults and explore underlying mechanisms. |

Standardization of this compound Research Protocols

To ensure the reproducibility and comparability of research findings on this compound, the standardization of research protocols is essential. This includes the methods for its extraction, purification, and quantification, as well as the protocols for biological assays.

Standardized Extraction and Purification: The development of a standardized and validated method for the extraction and purification of this compound from Cassia obtusifolia seeds is needed. This will ensure a consistent and high-purity supply of the compound for research purposes.

Analytical Method Validation: Analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), used for the quantification of this compound in various matrices should be rigorously validated according to international guidelines. osti.gov This will ensure the accuracy and reliability of the data generated.

Standardized Biological Assays: The protocols for key biological assays used to evaluate the activity of this compound should be standardized across different laboratories. This will facilitate the comparison of results and the building of a cohesive body of knowledge on its biological effects.

Interdisciplinary Research Integrating this compound Studies

The full potential of this compound research can only be realized through interdisciplinary collaboration. By bringing together experts from different fields, a more comprehensive understanding of this compound and its applications can be achieved.

Chemistry and Biology: The collaboration between synthetic chemists and biologists is crucial for the design, synthesis, and biological evaluation of this compound derivatives and probes.

Computational and Experimental Science: Integrating computational studies with experimental validation can accelerate the research process and lead to more rational drug design and discovery.

Pharmacognosy and Modern Pharmacology: Bridging the gap between the traditional knowledge of Cassia obtusifolia and modern pharmacological research can provide valuable clues for the development of new therapeutic agents based on this compound. mdpi.com

Q & A

Q. How can researchers ensure compliance with open-access mandates when publishing this compound datasets?

- Methodology : Deposit raw NMR spectra, chromatograms, and bioassay data in FAIR-aligned repositories (e.g., Figshare, ChemRxiv). Use machine-readable formats (e.g., .JCAMP-DX for spectra) and include metadata describing experimental conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.